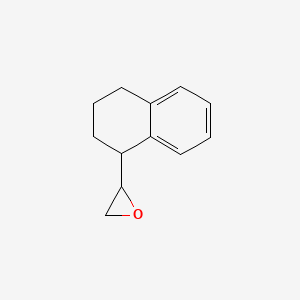

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane” is a chemical compound with the molecular formula C13H16O2 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 .Molecular Structure Analysis

The molecular structure of “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane” can be represented by the molecular formula C13H16O2 . Unfortunately, the specific 3D structure is not available in the current resources.Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with semicarbazide and thiosemicarbazide to give substituted pyrazole . It can also react with carbon disulfide, glycine, substituted isothiocyanate, and thiourea to give compounds 5 – 8 .Scientific Research Applications

Organic Synthesis and Chemical Reactions

Tetrahydronaphthalene epoxide serves as a versatile building block in organic synthesis. Its strained three-membered oxirane ring allows for regioselective ring-opening reactions, leading to the formation of various functionalized compounds. Researchers have employed it in the synthesis of complex molecules, such as natural products and pharmaceutical intermediates .

Chiral Amine Derivatives

In studies of chiral discrimination and kinetic resolution, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine (a derivative of tetrahydronaphthalene epoxide) has been used as a chiral amine. Researchers investigate real-time chiral discrimination of enantiomers and explore kinetic resolution using enzymes .

Biological Activity and Drug Discovery

While tetrahydronaphthalene epoxide itself may not be a drug candidate, its derivatives or analogs have shown promise. Researchers have synthesized compounds containing the tetrahydronaphthalene epoxide core and evaluated their biological activities. These include anticonvulsant, antibacterial, and anticancer properties .

Future Directions

The future directions of “2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane” could involve designing and synthesizing a novel series of tetrahydronaphthalenes incorporated directly or indirectly with different biologically active nitrogen, oxygen, and/or sulfur heterocycles . These compounds could be evaluated as anticancer agents against human liver carcinoma cell line Hep-G2 and colon carcinoma cell line CaCo-2 .

properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-2,4,6,11-12H,3,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFHPPKLAORVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)

![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)

![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)

![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)